molecular formula C10H11N3O2 B2962393 methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 949293-92-9

methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2962393
CAS No.: 949293-92-9
M. Wt: 205.217
InChI Key: UIVAKKXCRATXAV-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl ester group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions to form the desired pyrazolo[3,4-b]pyridine core . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAKKXCRATXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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